Vigabatrin Hydrochloride
Overview
Description
Vigabatrin hydrochloride is a pharmaceutical compound used primarily as an anticonvulsant. It is an analog of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This compound is used in the treatment of refractory complex partial seizures and infantile spasms .
Mechanism of Action
Target of Action
Vigabatrin primarily targets gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is the enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
Vigabatrin works by irreversibly inhibiting GABA-T , thereby increasing the levels of circulating GABA . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by Vigabatrin is the GABAergic pathway . By inhibiting GABA-T, Vigabatrin prevents the breakdown of GABA, leading to an increase in GABA concentrations in the brain . This results in enhanced inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation .
Pharmacokinetics
Vigabatrin is rapidly absorbed after oral ingestion, with a bioavailability of 60–80% . The elimination half-life of Vigabatrin is 5–8 hours in young adults and 12–13 hours in the elderly . Despite its short half-life and relatively low concentration in cerebrospinal fluid, Vigabatrin can increase GABA concentration in the brain for more than a week after a single dose in humans .
Result of Action
The primary result of Vigabatrin’s action is a significant and persistent decrease in seizure activity . By increasing GABA concentrations in the brain, Vigabatrin enhances the inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation . It’s important to note that vigabatrin is generally used only in cases of treatment-resistant epilepsy due to the risk of permanent vision loss .
Action Environment
The efficacy and stability of Vigabatrin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and the presence of other medications . Furthermore, the risk of vision loss associated with Vigabatrin use necessitates careful monitoring of patients, particularly those with pre-existing ophthalmic conditions .
Biochemical Analysis
Biochemical Properties
Vigabatrin Hydrochloride interacts with the enzyme GABA transaminase, inhibiting it irreversibly . This results in an increase in GABA concentrations in the brain . The increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Cellular Effects
This compound influences cell function by increasing the levels of GABA, an inhibitory neurotransmitter . This increase in GABA can inhibit the propagation of abnormal hypersynchronous discharges, thereby reducing seizure activity .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . This inhibition results in increased levels of GABA in the brain .
Temporal Effects in Laboratory Settings
This compound has a profound effect of increasing GABA concentration in the brain for more than a week after a single dose in humans . This effect persists steadily over years of this compound administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to completely eliminate the psychophysical evidence of tinnitus at moderate dose levels . The effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of GABA. It inhibits the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA .
Transport and Distribution
It is known that this compound increases brain GABA levels .
Subcellular Localization
It is known that this compound increases GABA levels in the brain, suggesting that it may be localized in areas where GABA is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vigabatrin hydrochloride involves several steps. One common method starts with the reduction of 4-amino-5-yne-hexanoic acid using Lindlar catalyst (5% Pd/CaCO3/PbO2) in the presence of pyridine and hydrogen atmosphere . Another method involves the reaction of 1,4-dichloro-2-butene with diethyl malonate under basic conditions to produce 2-vinyl cyclopropane-1,1-diethyldicarboxylate, which is then reacted with ammonia under pressure to form 3-carboxamido-5-vinyl-2-pyrrolidone. This intermediate is further hydrolyzed under acidic conditions to form 4-amino-5-hexenoic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of compound I under alkaline conditions, followed by extraction and purification steps to achieve high purity . The process may include the use of organic solvents and pH adjustments to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Vigabatrin hydrochloride undergoes various chemical reactions, including:
Oxidation: Vigabatrin can be oxidized to form different derivatives.
Reduction: The reduction of 4-amino-5-yne-hexanoic acid to 4-amino-5-hexenoic acid is a key step in its synthesis.
Substitution: Substitution reactions can occur at the amino group or the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lindlar catalyst and hydrogen atmosphere are used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of vigabatrin, which can be used for further pharmaceutical applications.
Scientific Research Applications
Vigabatrin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying GABA analogs and their interactions.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Primarily used in the treatment of epilepsy and infantile spasms
Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: Another GABA analog used as an anticonvulsant and for neuropathic pain.
Tiagabine: Inhibits GABA reuptake, increasing GABA levels in the synaptic cleft.
Levetiracetam: An anticonvulsant with a different mechanism of action, binding to synaptic vesicle protein 2A.
Uniqueness of Vigabatrin Hydrochloride
This compound is unique in its irreversible inhibition of GABA-T, leading to a sustained increase in GABA levels . This mechanism distinguishes it from other anticonvulsants that either enhance GABAergic activity through different pathways or target other aspects of neuronal excitability .
Properties
IUPAC Name |
4-aminohex-5-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKOYLPAMUOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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